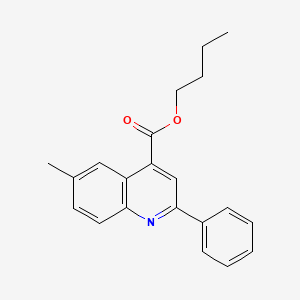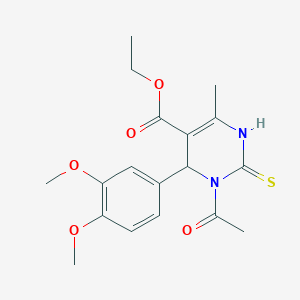
Butyl 6-methyl-2-phenylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-metil-2-fenilquinolina-4-carboxilato de butilo es un compuesto químico con la fórmula molecular C22H23NO2. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Este compuesto es conocido por su estructura única, que combina un núcleo de quinolina con un grupo éster de butilo, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-metil-2-fenilquinolina-4-carboxilato de butilo típicamente implica la esterificación del ácido 6-metil-2-fenilquinolina-4-carboxílico con butanol. La reacción suele ser catalizada por un ácido como el ácido sulfúrico o el ácido p-toluensulfónico. El proceso implica reflujo de los reactivos en un disolvente orgánico como el tolueno o el diclorometano, seguido de purificación mediante recristalización o cromatografía en columna .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-metil-2-fenilquinolina-4-carboxilato de butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de óxido de quinolina N.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen óxidos de quinolina N, derivados de dihidroquinolina y varios compuestos de quinolina sustituidos .
Aplicaciones Científicas De Investigación
El 6-metil-2-fenilquinolina-4-carboxilato de butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales con propiedades ópticas y electrónicas específicas
Mecanismo De Acción
El mecanismo de acción del 6-metil-2-fenilquinolina-4-carboxilato de butilo implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede interactuar con enzimas y receptores, lo que lleva a la modulación de las vías bioquímicas. Se sabe que el núcleo de quinolina se intercala con el ADN, lo que puede interrumpir los procesos celulares y provocar efectos citotóxicos. Además, el grupo éster del compuesto puede sufrir hidrólisis, liberando el derivado de quinolina activo .
Comparación Con Compuestos Similares
Compuestos similares
2-Fenilquinolina-4-carboxilato de metilo: Estructura similar pero con un grupo éster de metilo en lugar de un grupo éster de butilo.
Ácido 6-metil-2-fenil-4-quinolincarboxílico: El precursor de ácido carboxílico utilizado en la síntesis del 6-metil-2-fenilquinolina-4-carboxilato de butilo.
Singularidad
El 6-metil-2-fenilquinolina-4-carboxilato de butilo es único debido a su grupo éster de butilo, que confiere diferentes propiedades fisicoquímicas en comparación con sus contrapartes de éster de metilo y ácido carboxílico. Esta singularidad puede influir en su solubilidad, reactividad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C21H21NO2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
butyl 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-4-12-24-21(23)18-14-20(16-8-6-5-7-9-16)22-19-11-10-15(2)13-17(18)19/h5-11,13-14H,3-4,12H2,1-2H3 |
Clave InChI |
PQLSAGSKLOVHAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11621014.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
![(2Z)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621030.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
![2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621058.png)
![(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)
![Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621065.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
![2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11621070.png)
![2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole](/img/structure/B11621075.png)
![N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11621078.png)

